A Framework for Determining the Solubility Profile of 2-Chloro-N,N-dimethylquinazolin-4-amine
A Framework for Determining the Solubility Profile of 2-Chloro-N,N-dimethylquinazolin-4-amine
An In-depth Technical Guide
Abstract
Introduction: The Compound and the Criticality of Solubility
2-Chloro-N,N-dimethylquinazolin-4-amine is a substituted quinazoline derivative. Its core structure is of interest in medicinal chemistry, with the quinazoline scaffold appearing in numerous approved therapeutic agents. Understanding its fundamental properties is the first step in evaluating its potential.
Compound Identity:
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Chemical Name: 2-Chloro-N,N-dimethylquinazolin-4-amine
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Molecular Formula: C₁₀H₁₀ClN₃[5]
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Molecular Weight: 207.66 g/mol
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Predicted XlogP: 3.1[5]
The predicted XlogP value of 3.1 suggests a moderate degree of lipophilicity, which often correlates with low aqueous solubility.[5] This single parameter underscores the necessity of experimental verification. Solubility is not merely a data point; it is a gatekeeper property in drug discovery.[6] Insufficient solubility can lead to:
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Underestimation of Biological Activity: The compound may precipitate out of solution in in vitro assays, leading to artificially low potency measurements.[7][8]
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Poor Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[1][4] Low solubility is a primary cause of poor oral bioavailability.
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Developmental Challenges: Formulating a poorly soluble compound into a viable drug product with consistent dosing is often a costly and time-consuming endeavor.[1]
This guide, therefore, serves as a foundational manual for generating the crucial solubility data required for any meaningful investigation of 2-Chloro-N,N-dimethylquinazolin-4-amine.
Theoretical Solubility Predictions: A Structure-Based Analysis
The principle of "like dissolves like" provides a preliminary framework for predicting solubility behavior.[9] An analysis of the molecular structure of 2-Chloro-N,N-dimethylquinazolin-4-amine reveals key features that will govern its interactions with various solvents.
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Non-Polar Character: The fused bicyclic quinazoline ring system is predominantly aromatic and hydrophobic. This large, non-polar surface area suggests solubility in non-polar organic solvents and limited solubility in highly polar solvents like water.
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Polar & Basic Character: The structure contains three nitrogen atoms. The N1 and N3 atoms within the quinazoline ring and the exocyclic dimethylamino group at the 4-position are basic centers. These sites are capable of accepting protons and forming hydrogen bonds, imparting some polar character.
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pH-Dependent Behavior: The presence of basic functional groups strongly implies that the aqueous solubility of this compound will be pH-dependent. In acidic environments (pH < pKa), the nitrogen atoms will become protonated, forming a cationic salt. This ionic species will be significantly more polar and thus more soluble in water than the neutral molecule.[10]
Predicted Solubility Profile:
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Aqueous Solvents (e.g., Water, Buffers): Very low solubility at neutral and basic pH. Solubility is expected to increase significantly at acidic pH.
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Polar Protic Solvents (e.g., Ethanol, Methanol): Limited to moderate solubility. The solvent's ability to hydrogen bond may interact favorably with the compound's nitrogen atoms, but the large non-polar core will limit miscibility.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to exhibit good solubility. These solvents can effectively solvate the polar regions of the molecule without the strong, structured hydrogen-bonding network of water that would need to be disrupted.
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Non-Polar/Chlorinated Solvents (e.g., Dichloromethane, Chloroform, Hexane): Good solubility is expected in chlorinated solvents due to dipole-dipole interactions. Solubility in highly non-polar solvents like hexane is likely to be low, as the molecule possesses significant polarity from its nitrogen and chlorine atoms.
A Practical Framework for Experimental Solubility Determination
To move from prediction to definitive data, a tiered experimental approach is required. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
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Kinetic Solubility: This measurement reflects how readily a compound dissolves and stays in solution under non-equilibrium conditions, typically after being introduced from a concentrated DMSO stock solution.[2][3] It is a high-throughput method used in early discovery to flag potential solubility issues.[8] However, because it can lead to supersaturated solutions, it often overestimates the true solubility.[11]
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Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is allowed to equilibrate with a solvent over an extended period.[1][2] The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility and is essential for lead optimization and pre-formulation development.[11][12]
Given the need for authoritative data, this guide will focus on protocols for determining thermodynamic solubility.
Experimental Protocols for Authoritative Solubility Measurement
The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.
Protocol 4.1: Qualitative Solubility Assessment in Common Laboratory Solvents
Rationale: This initial screen provides a rapid, semi-quantitative overview of the compound's solubility across a diverse set of solvents, guiding the selection of solvents for specific applications (e.g., reaction chemistry, purification, analytical sample preparation).
Methodology:
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Preparation: Aliquot approximately 1-2 mg of solid 2-Chloro-N,N-dimethylquinazolin-4-amine into separate, clearly labeled 1.5 mL microcentrifuge tubes or small glass vials.
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Solvent Addition: To each tube, add 200 µL of a test solvent (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Hexane). This corresponds to an initial concentration of 5-10 mg/mL.
-
Mixing: Vortex each tube vigorously for 60 seconds at room temperature.
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Observation: Visually inspect each tube against a contrasting background. Note whether the solid has completely dissolved.
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Incremental Addition: If the solid has dissolved, add another 200 µL of solvent and repeat step 3 to assess if it remains in solution. If the solid has not dissolved, add an additional 800 µL of solvent (for a total of 1 mL) and repeat step 3.
-
Classification: Classify the solubility in each solvent based on visual inspection (e.g., "Soluble" >10 mg/mL, "Sparingly Soluble" 1-10 mg/mL, "Insoluble" <1 mg/mL).
Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
Rationale: This protocol determines the true equilibrium solubility, which is the most reliable measure for physicochemical profiling and formulation development. The use of a validated HPLC method for quantification ensures accuracy and trustworthiness.
Methodology:
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Preparation: Add an excess of solid 2-Chloro-N,N-dimethylquinazolin-4-amine to several screw-cap glass vials (e.g., add ~10 mg to each vial). The key is to ensure that undissolved solid remains at the end of the experiment.
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Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
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Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours.[7] A 48-hour period is often preferred to ensure equilibrium is reached, especially for crystalline solids.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter (select a filter material, like PTFE, compatible with the solvent) or centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and sample the clear supernatant.[7]
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Sample Preparation: Accurately dilute the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.
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Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration of the compound by comparing the instrument response to a standard calibration curve prepared from a known stock solution.
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Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the mean and standard deviation of at least three replicate measurements.
Protocol 4.3: pH-Dependent Aqueous Solubility Profile (BCS Approach)
Rationale: For any potential oral drug candidate, determining solubility across the physiological pH range of the gastrointestinal tract is a regulatory expectation and a scientific necessity.[13][14][15] This protocol adapts the shake-flask method for this purpose.
Methodology:
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Buffer Preparation: Prepare aqueous buffers at a minimum of three pH values relevant to the Biopharmaceutics Classification System (BCS): pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[13][15] All experiments should be conducted at 37 ± 1 °C.[13][14]
-
Equilibration: Perform the shake-flask method as described in Protocol 4.2, using the prepared buffers as the solvents. Ensure the incubator is set to 37 °C.
-
pH Verification: It is critical to measure the pH of the suspension at the beginning and end of the equilibration period to ensure the buffer capacity was sufficient to maintain the target pH.[11][15]
-
Quantification: Proceed with phase separation, sample preparation, and HPLC/LC-MS analysis as described in Protocol 4.2.
-
Data Reporting: Report the equilibrium solubility (in mg/mL and µM) for each pH value.
Data Presentation and Interpretation
Quantitative data should be organized into clear, concise tables for easy comparison and analysis.
Table 1: Thermodynamic Solubility of 2-Chloro-N,N-dimethylquinazolin-4-amine in Common Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|
| Dichloromethane | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data |
| N,N-Dimethylformamide (DMF) | Experimental Data | Calculated Data |
| Acetone | Experimental Data | Calculated Data |
| Acetonitrile | Experimental Data | Calculated Data |
| Ethanol | Experimental Data | Calculated Data |
| Methanol | Experimental Data | Calculated Data |
| Hexane | Experimental Data | Calculated Data |
Table 2: pH-Dependent Aqueous Solubility of 2-Chloro-N,N-dimethylquinazolin-4-amine at 37 °C
| Aqueous Buffer | Final pH | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|
| pH 1.2 (0.1 N HCl) | Experimental Data | Experimental Data | Calculated Data |
| pH 4.5 (Acetate Buffer) | Experimental Data | Experimental Data | Calculated Data |
| pH 6.8 (Phosphate Buffer) | Experimental Data | Experimental Data | Calculated Data |
Interpretation: The results from these experiments will provide a definitive solubility profile. High solubility in DMSO is useful for creating stock solutions for biological screening.[6] The aqueous pH-solubility profile is paramount for predicting oral absorption. A sharp increase in solubility at pH 1.2 compared to pH 6.8 would confirm the basic nature of the compound and suggest that it may dissolve well in the stomach but could potentially precipitate in the higher pH environment of the small intestine.
Visualization of Experimental Workflows
To clarify the logical flow of the solubility assessment, the following diagrams illustrate the key decision points and procedural steps.
Caption: High-level strategy for solubility characterization.
Caption: Step-by-step workflow for the Shake-Flask method.
Conclusion
While published literature lacks specific solubility data for 2-Chloro-N,N-dimethylquinazolin-4-amine, its physicochemical profile can be authoritatively established through systematic and rigorous experimental work. This guide provides the theoretical foundation and detailed, field-proven protocols necessary for researchers to generate this critical dataset. By following this framework—from initial qualitative screening to quantitative thermodynamic measurements in both organic and physiologically relevant aqueous media—scientists can build the robust data package required to make informed decisions and advance the scientific investigation of this compound with confidence and integrity.
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